2-(2-Bromo-3-chloro-6-fluorophenyl)-1,3-dioxolane
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Overview
Description
2-(2-Bromo-3-chloro-6-fluorophenyl)-1,3-dioxolane is a chemical compound that belongs to the class of dioxolanes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, which is further connected to a dioxolane ring. The unique combination of halogens in its structure makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-chloro-6-fluorophenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-3-chloro-6-fluorophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3-chloro-6-fluorophenyl)-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the dioxolane ring.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated or reduced dioxolane derivatives.
Scientific Research Applications
2-(2-Bromo-3-chloro-6-fluorophenyl)-1,3-dioxolane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3-chloro-6-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of enzymes.
Modulation of receptor function: By interacting with receptor sites on cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-chloro-6-fluorophenylboronic acid
- 2-Bromo-3-chloro-6-fluorobenzaldehyde
- 2-Bromo-3-chloro-6-fluoroaniline
Uniqueness
2-(2-Bromo-3-chloro-6-fluorophenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of bromine, chlorine, and fluorine atoms also contributes to its unique characteristics, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-bromo-3-chloro-6-fluorophenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c10-8-5(11)1-2-6(12)7(8)9-13-3-4-14-9/h1-2,9H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMPLAARURWKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2Br)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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